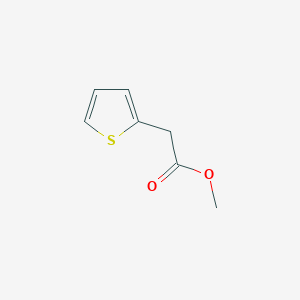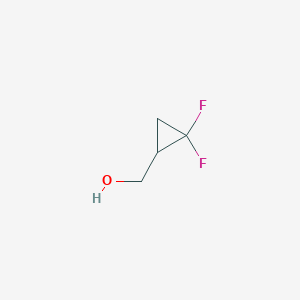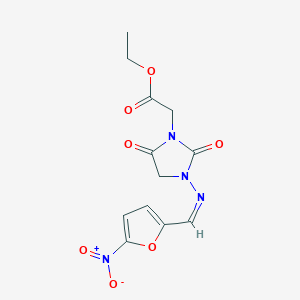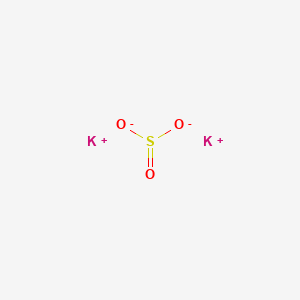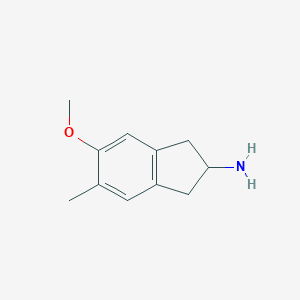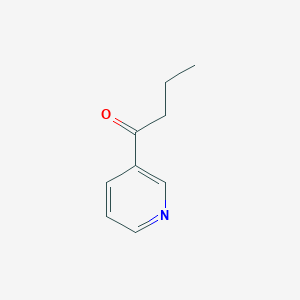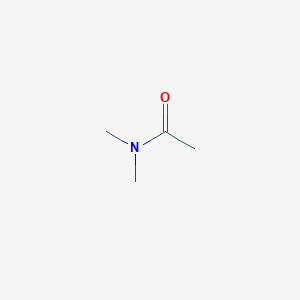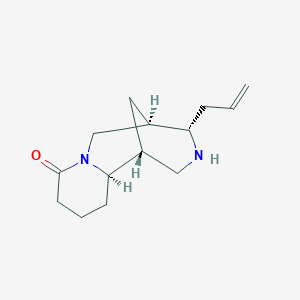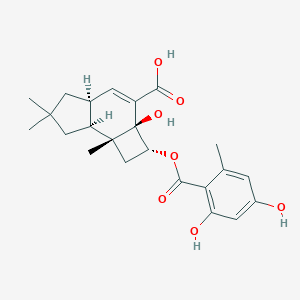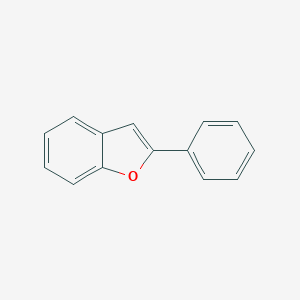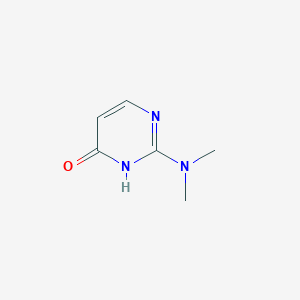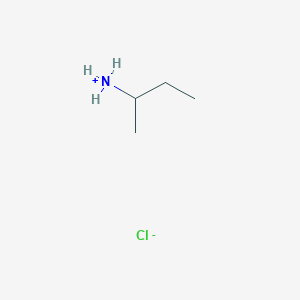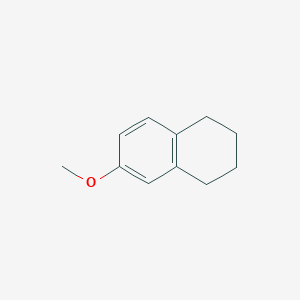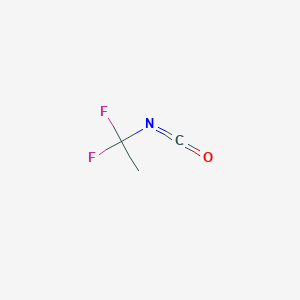
1,1-Difluoro-1-isocyanatoethane
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1,1-Difluoro-1-isocyanatoethane is a chemical compound that belongs to the family of isocyanates. It is a colorless, flammable liquid with a pungent odor. This compound is widely used in scientific research applications, especially in the field of organic chemistry.
Mechanism Of Action
The mechanism of action of 1,1-Difluoro-1-isocyanatoethane involves the reaction of the isocyanate group with a nucleophile such as an amine or alcohol. The reaction produces a carbamate or urethane functional group, depending on the nature of the nucleophile. The reaction is usually carried out in the presence of a catalyst such as a tertiary amine or metal salt.
Biochemical And Physiological Effects
1,1-Difluoro-1-isocyanatoethane is a highly reactive compound that can cause irritation to the skin, eyes, and respiratory system. It is also a potent sensitizer that can cause allergic reactions in some individuals. However, there is no information available on the biochemical and physiological effects of this compound on humans.
Advantages And Limitations For Lab Experiments
The advantages of using 1,1-Difluoro-1-isocyanatoethane in lab experiments include its high reactivity, which allows for the synthesis of a wide range of organic compounds. It is also a relatively inexpensive reagent that is readily available. However, the limitations of using this compound include its toxicity and potential health hazards, which require careful handling and disposal.
Future Directions
There are several future directions for the use of 1,1-Difluoro-1-isocyanatoethane in scientific research. One potential direction is the development of new catalysts that can improve the efficiency and selectivity of the reaction. Another direction is the use of this compound in the production of novel polymers and coatings with unique properties. Finally, the use of 1,1-Difluoro-1-isocyanatoethane in the synthesis of pharmaceuticals and biologically active compounds is an area of active research.
Synthesis Methods
The synthesis of 1,1-Difluoro-1-isocyanatoethane involves the reaction of 1,1-Difluoroethene with phosgene in the presence of a base such as triethylamine. The reaction produces 1,1-Difluoro-1-isocyanatoethane and hydrogen chloride gas. The purity of the product can be improved by distillation and recrystallization.
Scientific Research Applications
1,1-Difluoro-1-isocyanatoethane is widely used in scientific research applications, especially in the field of organic chemistry. It is used as a reagent for the synthesis of various organic compounds such as urethanes, carbamates, and isocyanates. It is also used as a crosslinking agent for the production of polymers and coatings.
properties
CAS RN |
1645-88-1 |
|---|---|
Product Name |
1,1-Difluoro-1-isocyanatoethane |
Molecular Formula |
C3H3F2NO |
Molecular Weight |
107.06 g/mol |
IUPAC Name |
1,1-difluoro-1-isocyanatoethane |
InChI |
InChI=1S/C3H3F2NO/c1-3(4,5)6-2-7/h1H3 |
InChI Key |
VLYGZVXKOGPMRK-UHFFFAOYSA-N |
SMILES |
CC(N=C=O)(F)F |
Canonical SMILES |
CC(N=C=O)(F)F |
synonyms |
1,1-Difluoroethyl isocyanate |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



